molecular formula C14H26O B8749638 4-(4-Ethylcyclohexyl)cyclohexanol

4-(4-Ethylcyclohexyl)cyclohexanol

Cat. No.: B8749638
M. Wt: 210.36 g/mol
InChI Key: AVGOGVDPWQSBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylcyclohexyl)cyclohexanol is a bicyclic organic compound featuring two cyclohexyl rings connected via a single bond, with one cyclohexane moiety substituted by an ethyl group and the other bearing a hydroxyl (-OH) group. Its molecular formula is C₁₄H₂₆O, and its molecular weight is 210.35 g/mol (inferred from structural analogs). This compound is part of a broader class of liquid crystal monomers (LCMs), which are critical in the production of electronic displays due to their mesogenic properties. Notably, experimental studies indicate that its hydrophobicity, measured by the octanol-water partition coefficient (logKow), is significantly higher than predicted by computational tools like EPI Suite, suggesting strong environmental persistence.

Properties

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

4-(4-ethylcyclohexyl)cyclohexan-1-ol

InChI

InChI=1S/C14H26O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h11-15H,2-10H2,1H3

InChI Key

AVGOGVDPWQSBIM-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2CCC(CC2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(4-Ethylcyclohexyl)cyclohexanol with structurally or functionally related compounds, focusing on molecular properties, applications, and key research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group logKow (Exp./Predicted) Key Applications/Findings
This compound C₁₄H₂₆O 210.35 Alcohol (-OH) ~5.7 (Exp.) Liquid crystal intermediates; high environmental persistence due to underestimated logKow.
4-(4-Ethylcyclohexyl)cyclohexanone C₁₄H₂₄O 208.34 Ketone (=O) N/A Liquid crystal intermediates; structural analog with reduced polarity compared to alcohol.
4-Ethylcyclohexanol C₈H₁₆O 128.21 Alcohol (-OH) N/A Chemical intermediate; simpler structure with single cyclohexane ring.
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 Ketone (=O) N/A Industrial applications; longer alkyl chain increases hydrophobicity.
4-Methoxycyclohexanol C₇H₁₄O₂ 130.19 Ether (-OCH₃) & -OH N/A Pharmaceutical synthesis; polar functional groups enhance solubility.

Key Comparisons:

Hydrophobicity and Environmental Impact: this compound exhibits a logKow of ~5.7, experimentally determined to be threefold higher than computational predictions. This contrasts with simpler analogs like 4-Ethylcyclohexanol, where logKow predictions are more reliable due to less complex structures. The bicyclic architecture contributes to its environmental persistence, posing challenges in waste management and recycling of LCM-based products.

Functional Group Effects: Replacing the hydroxyl group in this compound with a ketone (as in 4-(4-Ethylcyclohexyl)cyclohexanone) reduces polarity, altering solubility and mesogenic behavior in liquid crystal applications. Ether-substituted derivatives like 4-Methoxycyclohexanol show higher solubility in polar solvents, making them suitable for pharmaceutical synthesis.

Structural Modifications: Elongating the alkyl chain (e.g., 4-Heptylcyclohexanone vs. 4-Ethylcyclohexanol) increases molecular weight and hydrophobicity, impacting phase transitions in liquid crystals. Bicyclic systems (e.g., this compound) enhance thermal stability compared to monocyclic counterparts, critical for high-performance display technologies.

Research Findings and Implications

  • Environmental Concerns : The underestimated logKow values for bicyclic LCMs highlight the need for experimental validation of computational models, particularly for compounds with multiple cyclohexane rings.
  • Applications in Liquid Crystals: Both this compound and its ketone derivative are pivotal in synthesizing mesogens with tailored dielectric anisotropy and clearing points.

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